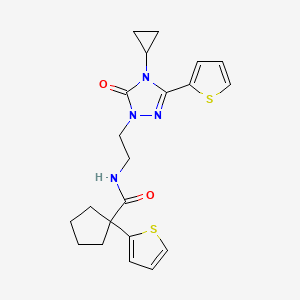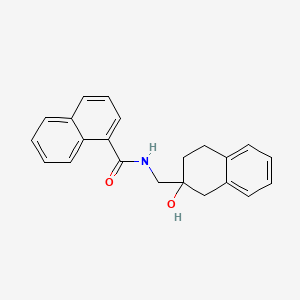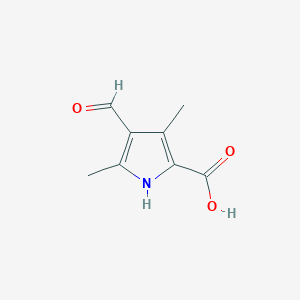![molecular formula C18H15N3OS B2848830 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(thiophen-3-yl)phenyl)methanone CAS No. 1705923-64-3](/img/structure/B2848830.png)
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(thiophen-3-yl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(thiophen-3-yl)phenyl)methanone, also known as DPPM, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DPPM belongs to the class of pyrido[4,3-d]pyrimidine derivatives and has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Thiophene and its substituted derivatives, including the compound , have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are effective compounds with respect to their biological and physiological functions .
Anti-Inflammatory Properties
These compounds have been found to exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anti-Psychotic Properties
Thiophene derivatives have been reported to have anti-psychotic properties . This suggests potential applications in the treatment of various psychiatric disorders.
Anti-Arrhythmic Properties
These compounds have been found to exhibit anti-arrhythmic properties . This suggests potential applications in the treatment of various heart rhythm disorders.
Anti-Anxiety Properties
Thiophene derivatives have been reported to have anti-anxiety properties . This suggests potential applications in the treatment of anxiety disorders.
Anti-Fungal Properties
These compounds have been found to exhibit anti-fungal properties . This suggests potential applications in the treatment of various fungal infections.
Antioxidant Properties
Thiophene derivatives have been reported to have antioxidant properties . This suggests potential applications in the prevention of oxidative stress-related conditions.
Anti-Cancer Properties
These compounds have been found to exhibit anti-cancer properties . This suggests potential applications in the treatment of various types of cancer.
Wirkmechanismus
Target of Action
The primary target of the compound 6-[4-(thiophen-3-yl)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine, also known as (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(thiophen-3-yl)phenyl)methanone, is the cannabinoid receptor . The cannabinoid receptors are a class of cell membrane receptors under the G protein-coupled receptor superfamily. They play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain-sensation, mood, and memory.
Mode of Action
The compound interacts with its target, the cannabinoid receptor, by binding to it. This binding event triggers a series of biochemical reactions within the cell, leading to changes in the cell’s function or state . The exact nature of these changes depends on the specific type of cannabinoid receptor that the compound binds to, as well as the cell type in which the receptor is expressed.
Biochemical Pathways
Upon binding to the cannabinoid receptor, the compound affects several biochemical pathways. These pathways are involved in a wide range of physiological processes, including inflammation, pain sensation, mood regulation, and memory . The downstream effects of these pathways can vary widely, depending on the specific context within the organism.
Result of Action
The compound’s action at the cellular level leads to a variety of molecular and cellular effects. For instance, it has been reported to exhibit substantial antiviral activity . Additionally, some derivatives of the compound have shown significant cytotoxicity against various cancer cell lines .
Eigenschaften
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(4-thiophen-3-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c22-18(21-7-5-17-16(10-21)9-19-12-20-17)14-3-1-13(2-4-14)15-6-8-23-11-15/h1-4,6,8-9,11-12H,5,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXQOQGULQINOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=CC=C(C=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2848748.png)
![4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)-2-pyrrolidinone](/img/structure/B2848749.png)

![2-(3-{[(Tert-butoxy)carbonyl]amino}thiolan-3-yl)acetic acid](/img/structure/B2848756.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] thiophene-2-carboxylate](/img/structure/B2848759.png)



![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-ethylsulfonylbenzamide](/img/structure/B2848766.png)
![(E)-ethyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2848767.png)

